1H-Imidazole, 2,4-diiodo-5-nitro-

Description

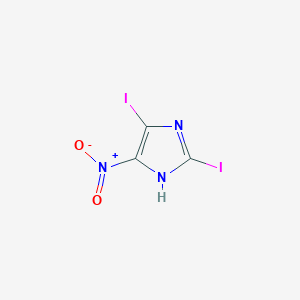

1H-Imidazole, 2,4-diiodo-5-nitro- (CAS: 19183-12-1) is a halogenated nitroimidazole derivative characterized by iodine substituents at positions 2 and 4 of the imidazole ring and a nitro group at position 4. Its molecular structure (C₃HIN₂O₂) and InChI identifier (AYXLLMDYGCNDPS-UHFFFAOYSA-N) confirm a planar aromatic heterocycle with significant electron-withdrawing effects due to the nitro and iodine groups .

Properties

CAS No. |

19183-12-1 |

|---|---|

Molecular Formula |

C3HI2N3O2 |

Molecular Weight |

364.87 g/mol |

IUPAC Name |

2,4-diiodo-5-nitro-1H-imidazole |

InChI |

InChI=1S/C3HI2N3O2/c4-1-2(8(9)10)7-3(5)6-1/h(H,6,7) |

InChI Key |

AYXLLMDYGCNDPS-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(N=C(N1)I)I)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-diiodo-4-nitro-1H-imidazole typically involves the nitration of an imidazole precursor followed by iodination. One common method starts with the nitration of imidazole using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 4-position. This is followed by iodination using iodine and an oxidizing agent such as hydrogen peroxide or sodium iodate to introduce iodine atoms at the 2 and 5 positions.

Industrial Production Methods: Industrial production of 2,5-diiodo-4-nitro-1H-imidazole may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diiodo-4-nitro-1H-imidazole can undergo various chemical reactions, including:

Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the nitrogen atoms, leading to the formation of N-oxides.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium azide or thiols can be used under mild conditions.

Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride.

Oxidation: Oxidizing agents like hydrogen peroxide or peracids.

Major Products Formed:

Substitution Products: Depending on the nucleophile, products can include azido, thiol, or other substituted imidazoles.

Reduction Products: 2,5-diiodo-4-amino-1H-imidazole.

Oxidation Products: N-oxide derivatives of the imidazole ring.

Scientific Research Applications

While the compound "1H-Imidazole, 2,4-diiodo-5-nitro-" is mentioned in some of the search results, a detailed article focusing solely on its applications, comprehensive data tables, and well-documented case studies is not available within the provided research snippets. However, the search results do provide some relevant information regarding the applications of related nitroimidazoles and their derivatives in organic synthesis, medicinal chemistry, and as chemical probes.

Synthesis and Reactions

- Synthesis of Nitroimidazole Derivatives: A regioselective bis-Suzuki-Miyaura or Suzuki-Miyaura/Sonogashira reaction on 2,4-dibromo-1-methyl-5-nitro-1H-imidazole can be performed under microwave heating . This method is applicable to a wide range of (hetero)arylboronic acids and terminal alkynes, providing an efficient way to synthesize 2,4-disubstituted 5-nitroimidazole derivatives with antibacterial and antiparasitic properties .

- Reagent in Organic Synthesis: 2,5-dibromo-4-nitro-1H-imidazole serves as a reagent in organic synthesis to facilitate specific chemical reactions .

Medicinal Chemistry Applications

- Antiparasitic and Antibacterial Activities: Nitroimidazole drugs exhibit a wide range of activities against parasites and anaerobic bacteria, varying with the substituents and position of the nitro group .

- Antichagasic Potential: 2-Nitro-1-vinyl-1H-imidazole has potential for use in the design of new antichagasic drugs through molecular hybridization strategies using known coupling reactions . It has shown activity against Trypanosoma cruzi amastigotes and low cytotoxicity .

- Building Block for New Drugs: 2-Nitro-1-vinyl-1H-imidazole can be used as a building block in molecular hybridization strategies for designing new antiparasitic drugs . The attachment of an alkene moiety to N1 of the 2-nitroimidazole core enables its linkage to other bioactive molecules through known C–C coupling reactions .

- Anticancer Applications: Polynitroimidazole systems have been used as antifungal, antibacterial, antiviral, and antitumor drugs .

Other Applications

- Chemical Probes: Imidazole-annelated ferrocene derivatives can act as highly selective redox, chromogenic, and fluorescent chemosensor molecules for Pb(2+) cations .

- High Energy Density Materials: Polynitroimidazole systems have attracted attention as "high energy density materials" with favorable detonation performance .

Crystal Structure Analysis

- Crystal Structure of 2,5-diiodo-4-nitro-1H-imidazole hemihydrate: The crystal structure of 2,5-diiodo-4-nitro-1H-imidazole hemihydrate has been determined, showing that two crystallographically independent 2,5-diiodo-4-nitroimidazole molecules and a water molecule are connected by two hydrogen bonds .

Mechanism of Action

The mechanism of action of 2,5-diiodo-4-nitro-1H-imidazole in biological systems involves its interaction with cellular components. The nitro group can undergo bioreduction to form reactive intermediates that can damage DNA and proteins, leading to antimicrobial or anticancer effects. The iodine atoms may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

1H-Imidazole, 4-Methyl-5-Nitro- (CAS: N/A, NIST)

- Structure : Features a methyl group at position 4 and a nitro group at position 5.

- Key Differences: The absence of iodine reduces molecular weight (C₄H₅N₃O₂ vs. C₃HIN₂O₂) and alters lipophilicity.

- Applications : Nitroimidazoles with methyl substituents are often explored as antimicrobial agents (e.g., metronidazole analogs) due to their redox-active nitro groups .

1H-Imidazole, 4,4'-(1,4-Phenylene)bis[2,5-Diphenyl- (CAS: N/A)

- Structure : A bis-imidazole derivative with phenyl and phenylene substituents, creating a larger, conjugated system.

- Key Differences :

Reactivity and Stability

- Electrophilic Substitution : The nitro group in 2,4-diiodo-5-nitroimidazole deactivates the ring, directing further substitution to position 1 or 3. In contrast, methyl-substituted analogs may allow milder reaction conditions due to reduced electron withdrawal.

- Halogen Bonding : Iodine substituents enable halogen bonding, a feature absent in methyl or phenyl analogs. This property is critical in crystal engineering and supramolecular chemistry .

Data Table: Comparative Analysis

Research Findings

- Synthetic Challenges : Introducing two iodine atoms onto the imidazole ring likely requires harsh iodination conditions (e.g., I₂/HIO₃), whereas methyl or phenyl groups can be added via milder alkylation or Suzuki coupling .

- Spectroscopic Signatures : The iodine substituents in 2,4-diiodo-5-nitroimidazole would produce distinct NMR deshielding and IR absorption bands (e.g., C-I stretch ~500 cm⁻¹) compared to C-H or C-C vibrations in analogs .

- Thermal Stability : Bis-phenyl derivatives exhibit higher decomposition temperatures (>300°C) due to aromatic stabilization, whereas nitroimidazoles with halogens may decompose at lower temperatures (~200°C) due to labile I-N bonds .

Notes

- Data Limitations : Experimental data on the target compound’s physicochemical properties (e.g., melting point, solubility) are absent in the provided evidence. Predictions are based on substituent trends.

- Potential Applications: The compound’s iodine content suggests utility in radiopharmaceuticals (e.g., iodine-131 labeling) or as a heavy-atom derivative in X-ray crystallography (supported by SHELX refinement tools ).

- Future Directions: Comparative studies on halogenated vs. non-halogenated nitroimidazoles are needed to quantify reactivity differences and optimize synthetic routes.

Biological Activity

1H-Imidazole, 2,4-diiodo-5-nitro- (CAS No. 19183-12-1) is a compound that has garnered interest due to its diverse biological activities. This article synthesizes existing research findings on its biological properties, including antibacterial, antiparasitic, and potential therapeutic applications.

The molecular structure of 1H-Imidazole, 2,4-diiodo-5-nitro- can be represented as follows:

- Molecular Formula : C3H2I2N4O2

- Molecular Weight : 338.87 g/mol

Antibacterial Activity

Research indicates that derivatives of nitroimidazole compounds exhibit significant antibacterial properties. For example, studies have shown that various substituted imidazoles possess activity against common pathogens such as Staphylococcus aureus and Escherichia coli.

| Compound | Zone of Inhibition (mm) |

|---|---|

| 1H-Imidazole Derivative A | 20 |

| 1H-Imidazole Derivative B | 15 |

| Control (Streptomycin) | 28 |

These results suggest that the presence of nitro and halogen substituents enhances antibacterial efficacy, potentially through mechanisms involving disruption of bacterial DNA synthesis or function .

Antiparasitic Activity

The antiparasitic potential of imidazole derivatives has also been explored. Notably, compounds similar to 1H-Imidazole, 2,4-diiodo-5-nitro- have shown effectiveness against Trypanosoma cruzi, the causative agent of Chagas disease. In vitro studies indicate that these compounds can inhibit the growth of amastigotes with minimal cytotoxicity to mammalian cells.

| Compound | IC50 (μM) | Cytotoxicity (IC50 > μM) |

|---|---|---|

| Nitroimidazole A | 4.8 | >500 |

| Nitroimidazole B | 5.0 | >500 |

These findings underscore the potential for developing new antichagasic therapies based on the structural motifs found in imidazoles .

The mechanism by which imidazole derivatives exert their biological effects often involves interaction with specific enzymes or receptors. For instance, it is hypothesized that these compounds may inhibit key metabolic pathways in bacteria and parasites by mimicking natural substrates or co-factors essential for their survival .

Case Study: Synthesis and Evaluation

A study focused on synthesizing a series of 2,4-dihalogenated imidazoles demonstrated their efficacy against various bacterial strains. The synthetic route involved regioselective reactions under microwave conditions, leading to high yields of biologically active compounds .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that the introduction of halogen atoms at specific positions enhances biological activity. Compounds with iodine substitutions at the 2 and 4 positions displayed improved potency compared to their non-halogenated counterparts .

Q & A

Q. What are the optimal synthetic routes for preparing 2,4-diiodo-5-nitro-1H-imidazole?

Methodological Answer: The synthesis of diiodo-nitro-substituted imidazoles typically involves sequential halogenation and nitration. A plausible approach includes:

Iodination : React 1H-imidazole with iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid at 60–80°C to introduce iodine at positions 2 and 4 .

Nitration : Treat the diiodo-imidazole intermediate with a nitrating agent (e.g., HNO₃/H₂SO₄ or acetyl nitrate) at controlled temperatures (0–5°C) to avoid over-nitration.

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to isolate the product. Monitor reaction progress via TLC and confirm purity through melting point analysis and HPLC .

Q. Key Considerations :

Q. How can researchers characterize the structural and electronic properties of 2,4-diiodo-5-nitro-1H-imidazole?

Methodological Answer: a. X-ray Crystallography :

- Grow single crystals via slow evaporation (e.g., ethanol/dichloromethane).

- Use SHELXL (for refinement) and SHELXS (for structure solution) to resolve heavy-atom (I) positions and analyze bond lengths/angles .

- Challenge : Heavy iodine atoms may cause absorption errors; apply multi-scan corrections during data collection.

Q. b. Spectroscopic Analysis :

Q. c. Computational Modeling :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to predict electronic properties, such as HOMO-LUMO gaps and electrostatic potential surfaces. Compare with experimental data to validate models .

Advanced Research Questions

Q. How do the electron-withdrawing nitro and iodine groups influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer : The nitro group (-NO₂) and iodine substituents synergistically enhance electrophilicity at the imidazole ring, enabling Suzuki or Ullmann couplings.

- Experimental Design :

- Substrate Preparation : Use 2,4-diiodo-5-nitro-1H-imidazole as a substrate with Pd(PPh₃)₄ catalyst.

- Coupling Partners : Test arylboronic acids (for Suzuki) or amines (for Buchwald-Hartwig).

- Conditions : Optimize solvent (toluene/DMF), base (K₂CO₃), and temperature (80–120°C).

- Data Analysis :

Contradiction Note : Heavy iodine atoms may slow reaction kinetics; switch to microwave-assisted synthesis to accelerate rates .

Q. How can researchers resolve contradictions in crystallographic and spectroscopic data for this compound?

Methodological Answer : Discrepancies often arise from:

- Dynamic Disorder : Iodine atoms may exhibit positional disorder in crystals. Use SQUEEZE (in PLATON) to model unresolved electron density .

- Solvent Interference : Residual DMSO in NMR samples can mask signals. Dry samples thoroughly or use deuterated chloroform.

- Validation : Cross-check NMR chemical shifts with computed values (GIAO method) and confirm crystal packing effects via Hirshfeld surface analysis .

Q. What experimental strategies can elucidate the nitro group’s stability under reducing conditions?

Methodological Answer : a. Controlled Reduction :

- Treat the compound with NaBH₄ (mild) or H₂/Pd-C (vigorous) in THF. Monitor nitro → amine conversion via IR loss of NO₂ peaks (1520 cm⁻¹).

Q. b. Kinetic Studies :

- Use UV-Vis spectroscopy to track absorbance changes at λₘₐₓ ~400 nm (nitro π→π* transitions) over time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.